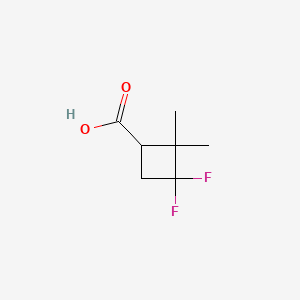

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Description

Properties

CAS No. |

2913268-63-8 |

|---|---|

Molecular Formula |

C7H10F2O2 |

Molecular Weight |

164.15 g/mol |

IUPAC Name |

3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H10F2O2/c1-6(2)4(5(10)11)3-7(6,8)9/h4H,3H2,1-2H3,(H,10,11) |

InChI Key |

DPLSERWVUGVXJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC1(F)F)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid typically requires:

- Construction of the cyclobutane ring with the correct substitution pattern.

- Introduction of geminal difluoro groups at the 3-position.

- Installation or preservation of the carboxylic acid group at the 1-position.

- Incorporation of the 2,2-dimethyl substitution on the cyclobutane ring.

Multi-step organic synthesis approaches are necessary, often involving cycloaddition reactions, halogenation, fluorination, and functional group transformations.

Cyclobutane Ring Formation

Cyclobutane rings can be synthesized via [2+2] cycloaddition reactions or ring contraction methods. For example, bicyclobutanes or substituted cyclobutanes can be prepared by:

- Photochemical or thermal [2+2] cycloadditions of alkenes.

- Annulation reactions involving bicyclobutanes and suitable reagents.

A related example from literature describes Lewis acid-catalyzed [4+2] annulation of bicyclobutanes to prepare substituted cyclobutane carboxylic acids, which can be further functionalized.

Research Discoveries and Analytical Data

Fluorination via Difluorocarbene

The transition-metal-free gem-difluoroolefination of diazo compounds with TMSCF3 or TMSCF2Br generates difluorocarbene intermediates that can be exploited to install geminal difluoro groups efficiently.

This method avoids the need for copper catalysts and broadens substrate scope, allowing synthesis of various difluoroalkene and difluorocyclobutane derivatives.

Halogenated Cyclobutane Intermediates

Experimental procedures for preparing halogenated cyclobutane carboxylic acids involve chlorination of hydroxycyclobutane acids, followed by esterification and subsequent base-induced transformations.

These intermediates serve as precursors for fluorination reactions.

Data Table Summarizing Synthetic Approaches

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or photochemical decarboxylation under controlled conditions. A representative protocol involves heating at 150–180°C in quinoline with copper catalysts to yield 3,3-difluoro-2,2-dimethylcyclobutane .

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| Cu powder, quinoline, 160°C | 3,3-difluoro-2,2-dimethylcyclobutane | 68–72 |

Esterification and Amidation

The carboxylic acid readily forms esters and amides via standard coupling reagents. For example:

-

Methyl ester synthesis : Treatment with methanol and HATU/DMAP in DMF at 0°C produces methyl 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylate .

-

Amide formation : Reaction with N,O-dimethylhydroxylamine hydrochloride using HATU/NEt₃ yields the corresponding Weinreb amide .

Mechanistic Insight :

The electron-withdrawing fluorine atoms enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines.

Ring-Opening Reactions

The strained cyclobutane ring participates in [2+2] cycloreversion under UV light (254 nm) or thermal stress (>200°C), producing difluorinated alkene fragments .

Example :

Fluorine-Specific Reactivity

The geminal difluoro group enables:

-

Nucleophilic substitution : Replacement of fluorine with hydroxyl or amino groups under basic conditions (e.g., KHMDS/THF) .

-

Electrophilic fluorination : Limited due to fluorine’s electronegativity, but possible via halogen-exchange reactions with XeF₂.

Functional Group Interconversion

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol.

-

Oxidation : The dimethyl groups resist oxidation, but ozonolysis cleaves the cyclobutane ring to form diketones .

Stability and Reaction Optimization

Key factors influencing reactivity:

Scientific Research Applications

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and cyclobutane ring. The fluorine atoms can form strong hydrogen bonds and interact with enzymes or receptors, potentially altering their activity. The cyclobutane ring provides rigidity to the molecule, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The 2,2-dimethyl groups in the target compound significantly increase steric hindrance compared to monosubstituted analogs (e.g., 1-methyl derivatives) .

- Acidity: Fluorine atoms enhance acidity via inductive effects, but electron-donating methyl groups at the 2-position may partially counteract this, resulting in a pKa intermediate between 3,3-difluorocyclobutanecarboxylic acid and non-fluorinated analogs.

- Lipophilicity : Fluorine and methyl groups increase lipophilicity, but the carboxylic acid group balances this with polar character, as seen in cyclobutane-based drug conjugates .

2.4 Physical and Spectral Properties

- Melting Points: Limited data exist for the target compound, but analogs like 3,3-difluorocyclobutanecarboxylic acid (CAS 107496-54-8) are liquids at room temperature, whereas methylated derivatives (e.g., 1-methyl) may exhibit higher melting points due to crystallinity .

- NMR Signatures : The ¹H NMR spectrum of the target compound would show distinct methyl proton resonances (δ ~1.2–1.5 ppm) and fluorine-coupled splitting patterns for the cyclobutane ring protons .

Biological Activity

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS No. 2913268-63-8) is a fluorinated cyclobutane derivative notable for its unique structural configuration. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities and reactivity attributed to its functional groups. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C7H10F2O2

- Molecular Weight : 164.15 g/mol

- Structural Features : The presence of two fluorine atoms at the 3-position and a carboxylic acid functional group at the 1-position enhances its chemical reactivity.

Biological Activity Overview

The biological activity of 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid is explored through various mechanisms, including its interaction with biological targets and potential therapeutic applications.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated compounds.

- Cellular Interaction : Interaction studies suggest that it may affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated acids, including 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid. The findings indicated:

- Effective against Gram-positive bacteria : Showed significant inhibition against strains such as Staphylococcus aureus.

- Limited efficacy on Gram-negative bacteria : Less effective due to the outer membrane barrier characteristic of these bacteria.

Case Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : Demonstrated a dose-dependent increase in cytotoxicity with IC50 values around 25 µM for MCF-7 cells, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Unique Features |

|---|---|---|---|

| 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid | Moderate | 25 µM | Two fluorine atoms enhance reactivity |

| 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid | Low | >100 µM | Contains one fluorine atom; less reactive |

| 3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | Moderate | 30 µM | Acetyl group introduces different reactivity patterns |

Synthesis and Applications

The synthesis of 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid can be achieved through various organic synthesis techniques. Its applications span across:

- Pharmaceuticals : As a potential lead compound for drug development targeting specific diseases.

- Materials Science : Utilized in creating new materials with enhanced properties due to its fluorinated structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid, and how do steric effects influence the reaction pathways?

- Methodology : Synthesis typically involves fluorination of a cyclobutane precursor. For example, electrophilic fluorination using reagents like Selectfluor® on a dimethyl-substituted cyclobutane ring, followed by oxidation of the carboxylic acid moiety. Steric hindrance from the 2,2-dimethyl groups may necessitate high-temperature conditions or Lewis acid catalysts (e.g., BF₃) to improve fluorination efficiency .

- Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and GC-MS to identify intermediates.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography resolves the cyclobutane ring conformation and fluorine orientation .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify methyl group splitting patterns, while <sup>19</sup>F NMR confirms the difluoro substitution pattern .

- Computational modeling (DFT) calculates bond angles and electrostatic potential surfaces to rationalize reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Based on structurally related fluorinated cyclobutanes, this compound likely exhibits hazards similar to H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and employ neutralization protocols for spills (e.g., sodium bicarbonate for acid quenching) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated cyclobutane derivatives?

- Methodology :

- Meta-analysis : Compare bioassay conditions (e.g., solvent polarity, cell lines) across studies. For example, antifungal activity in Candida models may vary due to esterase-mediated hydrolysis of prodrug derivatives .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing isopropoxy groups with methyl) to isolate contributions of fluorine and steric bulk .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Approach :

- Molecular docking (AutoDock Vina) screens against fungal cytochrome P450 enzymes, using the PubChem3D conformer library for ligand flexibility .

- MD simulations (GROMACS) assess binding stability over 100 ns trajectories, focusing on fluorine’s role in hydrophobic interactions .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Troubleshooting :

- Variable-temperature NMR resolves dynamic effects (e.g., ring puckering) that obscure splitting patterns .

- Isotopic labeling : Synthesize a <sup>13</sup>C-labeled analog to clarify carbon connectivity in complex <sup>13</sup>C DEPT spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.